molecular formula C12H13NO4 B14611278 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid CAS No. 58898-39-8

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid

Cat. No.: B14611278
CAS No.: 58898-39-8
M. Wt: 235.24 g/mol
InChI Key: FVFRKSOOLOJECY-UHFFFAOYSA-N
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Description

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is an organic compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction or oxidation followed by cyclization . Acid-catalyzed ring closures or rearrangements are also employed . High-temperature cyclizations and metal-promoted processes are other synthetic routes used .

Industrial Production Methods

Industrial production of this compound may involve the use of eco-friendly catalysts and solvent-free conditions to improve yield and reduce environmental impact. The Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea, is one such green approach .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate, bismuth nitrate under microwave irradiation, and molecular iodine . Conditions such as high temperature and the presence of acidic or basic catalysts are often required.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.

Properties

CAS No.

58898-39-8

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propanoic acid

InChI

InChI=1S/C12H13NO4/c14-11-5-4-8-9(13-11)2-1-3-10(8)17-7-6-12(15)16/h1-3H,4-7H2,(H,13,14)(H,15,16)

InChI Key

FVFRKSOOLOJECY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCC(=O)O

Origin of Product

United States

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